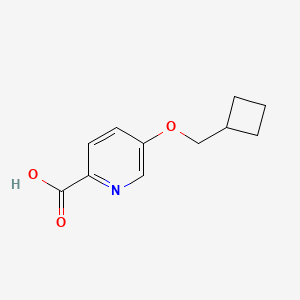

5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Description

5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a pyridine-carboxylic acid derivative characterized by a cyclobutylmethoxy substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position.

Properties

IUPAC Name |

5-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)10-5-4-9(6-12-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNKVDVOQIODMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243785 | |

| Record name | 5-(Cyclobutylmethoxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286777-07-8 | |

| Record name | 5-(Cyclobutylmethoxy)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286777-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Cyclobutylmethoxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxypyridine-2-carboxylic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Another approach involves the cyclization of a suitable precursor, such as 5-(cyclobutylmethoxy)pyridine-2-carboxaldehyde, followed by oxidation to form the carboxylic acid group. This method may require the use of oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acid chlorides or esters, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-carboxylic acid derivatives are widely studied for their structural diversity and functional properties. Below is a comparative analysis of 5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid with similar compounds, focusing on substituent effects, coordination behavior, and functional properties.

Table 1: Structural and Functional Comparison of Pyridine-Carboxylic Acid Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Coordination Chemistry: Steric Effects: The cyclobutylmethoxy group in this compound is bulkier than methoxy or cyano substituents (), which may restrict its ability to form high-dimensional coordination polymers. In contrast, smaller substituents like methoxycarbonyl enable diverse coordination modes (e.g., mononuclear or 3D frameworks). Electronic Effects: Electron-donating groups (e.g., cyclobutylmethoxy) reduce the acidity of the carboxylic acid group compared to electron-withdrawing groups (e.g., cyano or bromo), affecting metal-binding affinity ().

Functional Properties :

- Luminescence : Compounds with aromatic substituents (e.g., benzyloxy in ) exhibit fluorescence due to π-π* transitions, whereas rigid fused-ring systems () show enhanced quantum yields. The cyclobutylmethoxy group’s aliphatic nature may reduce luminescence efficiency.

- Magnetic Behavior : Antiferromagnetic interactions observed in pyridine-carboxylate complexes () depend on ligand geometry and metal centers. The steric bulk of cyclobutylmethoxy might weaken magnetic coupling compared to planar ligands.

Synthetic Accessibility :

- Solvothermal synthesis is common for pyridine-carboxylate coordination compounds (). However, the cyclobutylmethoxy group’s hydrophobicity may necessitate mixed-solvent systems to improve ligand solubility.

Biological Activity

5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid (CAS No. 1286777-07-8) is a pyridine derivative notable for its potential biological activities. The compound's structure includes a cyclobutylmethoxy group at the 5-position and a carboxylic acid functional group at the 2-position, contributing to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, synthesizing findings from various studies and reviews.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : Approximately 207.23 g/mol

The presence of the cyclobutylmethoxy group is significant, as it may influence the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds related to this compound exhibit a variety of biological activities, including:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.

- Receptor Modulation : There is evidence indicating that it may affect receptors linked to neurotransmission, which could have implications for neurological research and therapeutic applications.

The mechanisms through which this compound operates are still under investigation. However, binding affinity studies are crucial for elucidating how this compound interacts at the molecular level. Understanding these interactions can provide insights into its potential therapeutic uses.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar pyridine derivatives, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyridine-2-carboxylic acid | Carboxylic acid at position 2 | Widely studied for catalytic properties |

| Pyridine-3-carboxylic acid | Carboxylic acid at position 3 | Exhibits different reactivity patterns |

| Pyridine-4-carboxylic acid | Carboxylic acid at position 4 | Similar catalytic efficiency but different selectivity |

| 3-(Cyclopropylmethoxy)pyridine-2-carboxylic acid | Cyclopropyl group instead of cyclobutyl | Potentially different biological activity profile |

The specific cyclobutyl substituent in this compound may confer distinct physical and chemical properties compared to these similar compounds, making it a subject of interest for further research.

Case Studies and Research Findings

Recent studies have explored the biological activity of pyridine derivatives, including those similar to this compound. For instance:

- Catalytic Applications : Pyridine derivatives have been utilized as catalysts in various chemical reactions, demonstrating their versatility and importance in synthetic chemistry .

- Environmental Impact : Research on pyridine carboxylic acids has highlighted their persistence in environmental settings, raising concerns about their ecological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine-carboxylic acid derivatives often involves oxidation of methylpyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media at 90–95°C effectively oxidizes methoxy-substituted methylpyridines to carboxylic acids (47–84% yield) . Key parameters include:

- Reagent stoichiometry : Excess KMnO₄ (4.4 equivalents) ensures complete oxidation.

- Temperature control : Maintaining 90–95°C prevents side reactions.

- Isolation method : Acidification to pH 4 and precipitation via copper salts improve purity .

- Data Table :

| Precursor | Oxidant | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-methylpyridine | KMnO₄ | 90–95 | 47 | |

| 6-Bromo-2-methylpyridine | KMnO₄ | Reflux | 84 |

Q. How can elemental analysis and NMR spectroscopy validate the structure of this compound?

- Methodological Answer :

- Elemental analysis : Compare calculated vs. experimental C, H, and N percentages. For example, C₇H₇NO₃ requires C: 54.92%, H: 4.57%, N: 9.15%; deviations <0.3% confirm purity .

- NMR spectroscopy : Key signals include:

- Cyclobutylmethoxy protons: δ 3.85 ppm (singlet for OCH₃ in analogs).

- Pyridine protons: δ 7.4–8.3 ppm (multiples for aromatic protons).

- COOH: Broad peak near δ 9.8 ppm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields or spectral data for this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Workup variations : Incomplete acidification (e.g., pH >4) reduces precipitation efficiency.

- Purification methods : Column chromatography vs. recrystallization may affect yield and purity.

- Spectral interpretation : Solvent (e.g., CDCl₃ vs. DMSO-d₆) influences NMR shifts. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What is the mechanistic role of the cyclobutylmethoxy group in modulating the electronic and steric properties of the pyridine ring?

- Methodological Answer :

- Electronic effects : The electron-donating methoxy group increases ring electron density, altering reactivity in nucleophilic substitutions. Compare with 4,5-dimethoxypyridine-2-carboxylic acid ( ), where additional methoxy groups further enhance electron density .

- Steric effects : The cyclobutyl group introduces steric hindrance, potentially affecting binding in biological systems (e.g., enzyme active sites). Computational studies (DFT) can quantify steric parameters like Tolman cone angles .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar pyridine-carboxylic acid derivatives?

- Methodological Answer : Variations arise from:

- Substituent position : 5-Substituted derivatives (e.g., 5-methoxy) may exhibit lower yields due to steric hindrance during oxidation vs. 6-substituted analogs .

- Catalyst compatibility : Palladium/copper catalysts () improve yields in cross-coupling steps but require anhydrous conditions .

Key Research Findings

- Synthetic Optimization : KMnO₄ oxidation remains a robust method for pyridine-carboxylic acids, but microwave-assisted synthesis could reduce reaction times .

- Biological Relevance : Structural analogs (e.g., 4,5-dimethoxypyridine-2-carboxylic acid) show activity as enzyme inhibitors, suggesting potential pharmacological applications for 5-(Cyclobutylmethoxy) derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.